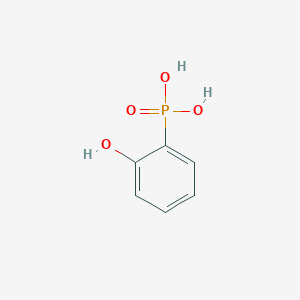

(2-Hydroxyphenyl)phosphonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-hydroxyphenyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7O4P/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4,7H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLSGZWUFXMAOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391675 | |

| Record name | (2-hydroxyphenyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53104-46-4 | |

| Record name | (2-hydroxyphenyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of 2 Hydroxyphenyl Phosphonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including (2-Hydroxyphenyl)phosphonic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and the chemical environment of individual atoms. For this compound, a combination of ¹H, ¹³C, and ³¹P NMR spectroscopy would be employed for a comprehensive characterization. While the use of these techniques for the analysis of this compound has been reported, specific, publicly available experimental data on chemical shifts and coupling constants are limited in the reviewed scientific literature researchgate.net.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the acidic protons of the phosphonic acid group. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-donating hydroxyl group and the electron-withdrawing phosphonic acid group. The coupling patterns (spin-spin splitting) between adjacent aromatic protons would help to confirm their relative positions on the phenyl ring. The protons of the P-OH groups are typically broad and their chemical shift is dependent on concentration and the solvent used.

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The spectrum would show signals for the six carbon atoms of the phenyl ring. The carbon atom attached directly to the phosphorus atom (C-P bond) would exhibit coupling to the phosphorus nucleus (¹³C-¹⁹F coupling), resulting in a doublet. The chemical shifts of the aromatic carbons would be influenced by the attached functional groups, providing further confirmation of the substitution pattern.

³¹P NMR spectroscopy is a highly specific technique for characterizing phosphorus-containing compounds rsc.org. Since ³¹P has a natural abundance of 100% and a spin of ½, it provides strong, sharp signals rsc.org. For this compound, the ³¹P NMR spectrum would show a single resonance, the chemical shift of which is characteristic of a phosphonic acid group attached to an aromatic ring. The chemical shift value provides information about the oxidation state and coordination environment of the phosphorus atom. Proton-coupled ³¹P NMR spectra can show splitting due to coupling with nearby protons, such as the protons on the phosphonic acid group and the ortho-protons on the phenyl ring, providing further structural information. In proton-decoupled spectra, these couplings are removed, resulting in a single sharp peak rsc.org.

Advanced, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals in ¹H and ¹³C NMR spectra and for elucidating complex structural features. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within the phenyl ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to correlate protons with their directly attached carbons (HSQC) and with carbons two or three bonds away (HMBC). These correlations are crucial for confirming the connectivity between the phenyl ring and the phosphonic acid group. For instance, an HMBC correlation between the phosphorus nucleus and the aromatic protons would definitively establish the C-P bond position.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, these techniques provide clear evidence for the presence of the hydroxyl and phosphonic acid moieties.

The IR spectrum of solid this compound exhibits a number of characteristic absorption bands that confirm its structure researchgate.net. The presence of a broad band with a maximum at approximately 3420 cm⁻¹ is attributed to the stretching vibrations of the phenolic hydroxyl group, ν(OH)Ph researchgate.net. The phosphonic acid group itself gives rise to several distinct vibrations. A broad band centered around 2728 cm⁻¹ is assigned to the stretching of the P-OH groups researchgate.net. The stretching vibration of the phosphoryl group, ν(P=O), appears as a strong, narrow band at 1229 cm⁻¹ researchgate.net.

The phosphonic acid moiety is further characterized by two intense doublets, one at 1054 and 1010 cm⁻¹ and another at 960 and 935 cm⁻¹, which are assigned to the δ(POH) bending and ν(PO) stretching vibrations, respectively researchgate.net. The vibrations associated with the phenyl ring also provide structural information. A doublet with maxima at 1293 and 1265 cm⁻¹ is attributed to the ν(Ph—O) vibrations of the phenolic group researchgate.net. The presence of hydrogen bonding within the structure is indicated by a medium-intensity band at 2250 cm⁻¹ researchgate.net.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| ν(OH) phenolic | ~3420 | Broad |

| ν(OH) phosphonic | ~2728 | Broad |

| Hydrogen Bonding (ν(HO···H)) | 2250 | Medium |

| ν(P=O) | 1229 | Intense, Narrow |

| ν(Ph-O) | 1293, 1265 | Doublet |

| δ(POH) and ν(PO) | 1054, 1010 | Intense Doublet |

| δ(POH) and ν(PO) | 960, 935 | Intense Doublet |

This table is based on the data from Ivanova et al. (2022). researchgate.net

Mass Spectrometry (MS) and Elemental Analysis for Compositional Verification

The foundational identity of this compound is confirmed through elemental analysis and mass spectrometry. These techniques verify the compound's stoichiometric formula, C₆H₇O₄P, and its molecular weight of approximately 174.09 g/mol . nist.govnih.gov

Elemental Analysis serves as a quantitative method to determine the mass percentages of the constituent elements. The theoretical composition is compared against experimentally determined values to confirm the purity and empirical formula of a synthesized sample. For a copper(II) complex of this compound, with the formula C₁₂H₁₄CuO₈P₂, the experimentally found percentages of Carbon (C) and Hydrogen (H) were reported as approximately 31.29-31.85% and 3.51-3.62%, respectively, which aligns closely with the calculated values of 32.28% for C and 3.59% for H. researchgate.net

| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 41.40 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 4.05 |

| Oxygen | O | 15.999 | 4 | 63.996 | 36.76 |

| Phosphorus | P | 30.974 | 1 | 30.974 | 17.79 |

Mass Spectrometry (MS) provides the exact molecular weight and offers insights into the molecule's structure through its fragmentation pattern. In electron ionization MS, this compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation pathways for alcohols include the cleavage of the C-C bond adjacent to the hydroxyl group (alpha-cleavage) and the loss of a water molecule (dehydration). libretexts.org For aromatic compounds, the molecular ion peak is often strong due to the stability of the ring structure. libretexts.org Fragmentation of the phosphonic acid group may also occur.

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline material, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Structure Determination of this compound Complexes and Salts

While attempts to grow single crystals of the parent this compound suitable for X-ray diffraction have been reported as unsuccessful, the structures of its metal complexes have been successfully elucidated. researchgate.net A notable example is the centrosymmetric copper(II) complex, [Cu(H₂L)₂(H₂O)₂], where H₃L represents this compound. researchgate.net

In this complex, the this compound acts as a bidentate chelating ligand, coordinating to the copper ion through the oxygen atoms of the phenolic group and one of the oxygen atoms of the deprotonated phosphonic group. researchgate.net The coordination geometry around the central copper atom is described as a 4+2 distorted octahedron. researchgate.net The detailed crystallographic parameters for this complex provide a blueprint of its solid-state structure.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₄CuO₈P₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.1810(3) |

| b (Å) | 13.4812(5) |

| c (Å) | 23.8357(8) |

| α (°) | 90 |

| β (°) | 83.095(2) |

| γ (°) | 90 |

| Volume (ų) | 2832.24(17) |

| Z (formula units/cell) | 4 |

Elucidation of Inter- and Intramolecular Hydrogen Bonding Networks in the Solid State

Hydrogen bonding plays a critical role in the crystal packing of phosphonic acids and their derivatives. The P(O)(OH)₂ group is an excellent hydrogen bond donor and acceptor, leading to the formation of extensive supramolecular architectures. researchgate.net In the solid state, phosphoric acid molecules are known to form numerous strong hydrogen bonds, resulting in a highly connected network. rsc.org

Surface-Sensitive Spectroscopic Techniques for Adsorbed this compound Layers

Phosphonic acids are widely used to form self-assembled monolayers (SAMs) on various oxide surfaces, such as titanium oxide (TiO₂) or silicon oxide (SiO₂), for applications in biomaterials and electronics. nih.govrsc.org Surface-sensitive techniques are essential to verify the formation and characterize the properties of these ultrathin layers.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique that provides information about the elemental composition, chemical state, and electronic state of the elements within the top few nanometers of a material's surface. nih.gov When this compound is adsorbed onto a substrate, XPS can confirm the presence of the monolayer and elucidate its binding mechanism.

An XPS analysis of a this compound monolayer would involve acquiring survey scans to identify the elements present (C, O, P, and the substrate elements) and high-resolution scans of the C 1s, O 1s, and P 2p regions. nih.gov

C 1s spectrum: Would show peaks corresponding to C-C bonds in the phenyl ring and the C-O bond of the hydroxyl group.

O 1s spectrum: Would be deconvoluted into components representing the P=O, P-O-H, and C-O-H groups, as well as the P-O-Metal bond formed with the substrate. mdpi.com

P 2p spectrum: The binding energy of the phosphorus peak would confirm its phosphonate (B1237965) state and its interaction with the surface.

The binding energies of these peaks provide direct evidence of the chemical bonds formed between the phosphonic acid headgroup and the oxide surface, allowing researchers to distinguish between monodentate, bidentate, or tridentate binding modes. mdpi.comprinceton.edu

Variable Angle Spectroscopic Ellipsometry (VASE)

Variable Angle Spectroscopic Ellipsometry (VASE) is a non-destructive optical technique used to determine the properties of thin films, including thickness and optical constants (refractive index and extinction coefficient). researchgate.net It measures the change in the polarization state of light upon reflection from a surface. The measured parameters are Psi (Ψ), related to the amplitude ratio, and Delta (Δ), related to the phase shift between p- and s-polarized light. researchgate.net

For a layer of this compound adsorbed on a substrate, VASE would be used to accurately measure the thickness of the self-assembled monolayer, which is typically in the nanometer range. acs.org By fitting the experimental Ψ and Δ data collected at multiple angles of incidence to an optical model, the film's thickness and its refractive index can be extracted. researchgate.net This provides a quantitative measure of the layer's uniformity and packing density, complementing the structural information obtained from other techniques.

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface at the nanoscale. Unlike electron microscopy, AFM does not require a vacuum environment and can be operated in ambient air or even in liquid, making it exceptionally suitable for characterizing the surface morphology of organic molecules like this compound under various conditions. The technique relies on scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The deflections of the cantilever due to the forces between the tip and the surface are monitored to construct a detailed topographical map.

For a compound such as this compound, AFM analysis is typically performed on thin films or self-assembled monolayers (SAMs) prepared on a smooth substrate. Phosphonic acids are well-known for their ability to form robust, ordered monolayers on various metal oxide surfaces, such as aluminum oxide (Al₂O₃), silicon dioxide (SiO₂), and titanium dioxide (TiO₂), through the formation of strong covalent or coordination bonds between the phosphonic acid headgroup and the surface hydroxyl groups of the oxide.

The study of this compound using AFM would involve depositing the compound onto a suitable substrate from a solution. The resulting surface can then be imaged to reveal detailed morphological features. Key research findings from such an analysis would focus on:

Surface Roughness: A primary quantitative output from AFM is the root-mean-square (RMS) roughness, which characterizes the smoothness of the film. For a well-ordered self-assembled monolayer of this compound, a very low RMS roughness, typically in the sub-nanometer range, would be expected, indicating the formation of a smooth, continuous film.

Film Thickness and Defect Analysis: By creating a deliberate scratch or pinhole in the film, AFM can be used to measure the height difference between the film and the substrate, providing an accurate measurement of the monolayer's thickness. This data is crucial for confirming the formation of a monolayer versus a multilayer structure. The images would also clearly show any defects in the film, such as pinholes or areas of incomplete coverage.

While specific experimental data for the AFM analysis of this compound is not extensively published, analogous studies on other organophosphonic acids provide a strong basis for the expected results. For instance, studies on octadecylphosphonic acid (ODPA) SAMs on aluminum oxide have shown the formation of well-ordered, stable monolayers, which are clearly visualized by AFM. These studies demonstrate that AFM can distinguish between different binding states and molecular arrangements on the substrate.

The table below illustrates the type of data that can be obtained from an AFM analysis of a self-assembled monolayer of an organophosphonic acid on a substrate, which would be analogous to the expected findings for this compound.

| Parameter | Typical Value | Description |

| Imaging Mode | Tapping Mode | Minimizes lateral forces on the sample, ideal for soft organic layers. |

| Scan Size | 1 µm x 1 µm | Provides a representative overview of the surface morphology. |

| Film Thickness | ~1-2 nm | Consistent with the formation of a single molecule thick layer ( |

Coordination Chemistry of 2 Hydroxyphenyl Phosphonic Acid and Its Metal Complexes

Complexation with Diverse Metal Cations

The presence of both a phenolic hydroxyl group and a phosphonate (B1237965) group allows (2-Hydroxyphenyl)phosphonic acid and its derivatives to act as effective chelating agents for numerous metal ions. researchgate.net The coordination can involve the oxygen atoms from both the phenolic and the phosphonate moieties, leading to the formation of stable ring structures with the metal center. bohrium.comresearchgate.net

Copper(II): this compound readily forms complexes with copper(II) ions. researchgate.net A notable example is the synthesis of the complex [Cu(H₂L)₂(H₂O)₂], where H₃L represents this compound. researchgate.net In this complex, the ligand, in its singly deprotonated form (H₂L⁻), acts as a bidentate chelating ligand. Coordination occurs through the oxygen atom of the phenolic group and one of the oxygen atoms of the monodeprotonated phosphonic group. researchgate.net Studies on related substituted (2-hydroxyphenyl)phosphonic acids, such as (2-hydroxy-5-ethylphenyl)phosphonic acid, also demonstrate this strong chelating behavior towards copper(II) cations. researchgate.net

Palladium(II): While specific studies on the coordination of this compound with palladium(II) are not extensively detailed in the provided sources, the broader chemistry of palladium(II) with phosphorus-containing ligands is well-established. Palladium(II) complexes are often formed with phosphine (B1218219), phosphinite, and phosphonite ligands. rsc.orgrsc.org These complexes are significant in catalysis, and their formation often involves direct reaction of a palladium precursor, like [Pd(COD)Cl₂], with the ligand. rsc.orgrsc.org Given the strong coordinating ability of phosphonate groups, it is expected that this compound would form stable complexes with palladium(II), likely involving the phosphonate group in coordination.

Zinc(II): Zinc(II) also forms complexes with derivatives of this compound. For instance, the complex [Zn(H₂L)₂(H₂O)₂][Zn(HL)(H₂O)]·H₂O was synthesized using 2-hydroxy-5-ethylphenylphosphonic acid (H₃L). bohrium.comfnkcrr.ru This compound demonstrates the versatility of the ligand, showing two different coordination environments for the zinc(II) ions within the same crystal structure. bohrium.com Unlike the discrete molecular units often seen with copper(II), the zinc(II) complex can exhibit more complex structural topologies. bohrium.comresearchgate.net The coordination involves the oxygen atoms of the phenolic and phosphonic groups, similar to the copper complexes. bohrium.com

The coordination chemistry of phosphonic acids extends to main group metals and lanthanides/actinides.

Main Group Ions: Lead(II), a main group metal, has been shown to form a one-dimensional coordination polymer with a related diphosphonic acid ligand. rsc.org In the complex Pb(H₂L), the ligand chelates the Pb(II) ion tetradentately, and adjacent units are interconnected by bridging phosphonate oxygen atoms to form a chain structure. rsc.org This illustrates the ability of the phosphonate group to act as a bridging unit, a common feature in the formation of coordination polymers. researchgate.net

Lanthanide and Actinide Ions: The uranyl ion (UO₂²⁺), an actinide, has been used to construct metal-organic frameworks (MOFs) with various phosphonate ligands. researchgate.net For example, nitrilotris(methylphosphonic acid) and other aromatic phosphonic acids react with uranyl nitrate (B79036) to form crystalline MOFs. researchgate.net In these structures, the uranyl centers can adopt different coordination geometries, such as pentagonal bipyramidal or octahedral, with the phosphonate groups linking the metal centers into extended networks. researchgate.net Similarly, Fe(III) complexes with phosphonate-functionalized macrocycles like NOTP (1,4,7-triazacyclononane-N,N',N''-triyl-tris(methylenephosphonic acid)) have been studied, where the phosphonate groups are key to the complex's stability and properties. nih.gov

The term denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. libretexts.org this compound (H₃L) can exhibit various coordination modes and denticities depending on its protonation state and the nature of the metal ion.

Bidentate Chelating (κ²): In its complex with Cu(II), [Cu(H₂L)₂(H₂O)₂], the ligand is described as a bidentate chelating ligand. researchgate.net It uses two donor atoms—the phenolic oxygen and a phosphonate oxygen—to bind to a single metal center, forming a stable ring. researchgate.net This is a common mode for this ligand, especially with transition metals that favor chelation. bohrium.comresearchgate.net

Tetradentate Chelating (κ⁴): In a complex with Pb(II), a related diphosphonic acid acts as a tetradentate ligand, using two nitrogen and two oxygen atoms for chelation. rsc.org

Bridging Modes: The phosphonate group is well-known for its ability to bridge multiple metal centers. rsc.orgresearchgate.net This can occur in several ways:

μ₂-Bridging: A single phosphonate oxygen atom can bridge two metal centers. uoc.gr

The phosphonate group can use two different oxygen atoms to link two separate metal ions, acting as a linker in coordination polymers and MOFs. rsc.orgresearchgate.net

Monodentate (κ¹): In some cases, the phosphonate group may coordinate to a metal ion through only one of its oxygen atoms. uoc.gr

The specific coordination mode is influenced by factors such as the metal-to-ligand ratio, pH (which controls the deprotonation of the ligand), and the presence of competing solvent molecules or counter-ions. bohrium.comresearchgate.net

Determination of Protonation and Stability Constants in Solution

Potentiometric titration is a key technique used to determine the acidity (protonation constants) of a ligand and the stability of the complexes it forms with metal ions in solution. bohrium.comresearchgate.net For this compound (H₃L) and its derivatives, these constants provide quantitative insight into the ligand's binding affinity for protons and metal cations.

The protonation constants (K) relate to the stepwise protonation of the fully deprotonated ligand (L³⁻). They are typically expressed as logarithmic values (log K). For a triprotic acid like H₃L, there are three protonation steps:

L³⁻ + H⁺ ⇌ HL²⁻

HL²⁻ + H⁺ ⇌ H₂L⁻

H₂L⁻ + H⁺ ⇌ H₃L

Similarly, stability constants (β) quantify the formation of metal-ligand complexes. A higher log β value indicates a more stable complex.

Studies have determined these constants for this compound and related ligands with Cu(II) and Zn(II). bohrium.comresearchgate.netrsc.org

| Ligand | Parameter | Value (log K or log β) | Metal Ion | Conditions | Reference |

|---|---|---|---|---|---|

| This compound (H₃L¹) | log K₁ | 11.01 | H⁺ | Potentiometric Titration | researchgate.net |

| log K₂ | 5.89 | H⁺ | |||

| log β₁₂₀ for [Cu(H₂L¹)₂] | 21.82 | Cu²⁺ | |||

| 2-Hydroxy-5-ethylphenylphosphonic acid (H₃L) | log β₀₁₁ for [HL] | 11.66 | H⁺ | Potentiometric Titration, I=0.1 (NaClO₄), 25 °C | bohrium.comfnkcrr.ru |

| log β₀₁₂ for [H₂L] | 17.51 | H⁺ | |||

| log β₀₁₃ for [H₃L] | 19.21 | H⁺ | |||

| log β₁₁₀ for [ZnL]⁻ | 9.0 | Zn²⁺ | |||

| log β₁₁₁ for [Zn(HL)] | 15.2 | Zn²⁺ | |||

| log β₁₁₂ for [Zn(H₂L)]⁺ | 20.6 | Zn²⁺ |

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Phosphonic Acid Ligands

Metal-organic frameworks (MOFs) and coordination polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.comresearchgate.net Phosphonic acids are excellent candidates for building these extended structures due to the ability of the phosphonate group to bridge multiple metal centers, leading to robust frameworks with diverse topologies and potential applications in areas like catalysis and ion exchange. researchgate.netmdpi.com

The synthesis of these materials typically involves solvothermal or hydrothermal methods, where a solution containing the metal salt and the phosphonic acid ligand is heated, often in the presence of a base or modulating agent, to promote crystallization. researchgate.netnih.gov

Examples of Phosphonate-Based MOFs and CPs:

Uranyl-Phosphonate MOFs: The reaction of uranyl nitrate with ligands like nitrilotris(methylphosphonic acid) results in 3D frameworks. researchgate.net Some of these structures exhibit significant solvent-accessible volumes or porosity, a key feature for many MOF applications. researchgate.net

Zinc(II) Coordination Polymers: Zinc(II) has been used with ligands like terephthalic acid and auxiliary N-donor ligands to create CPs. nih.gov A complex of zinc(II) with 2-hydroxy-5-ethylphenylphosphonic acid has also been synthesized, highlighting the formation of complex structures that differ from those of other transition metals like copper. bohrium.com

Lead(II) Coordination Polymers: A diphosphonic acid has been shown to form a 1D chain with Pb(II) ions, where the chains are further interconnected by hydrogen bonds to build a 3D network. rsc.org This demonstrates how both covalent coordination bonds and non-covalent interactions like hydrogen bonding are crucial in the crystal engineering of these materials. rsc.org

The design of these materials often focuses on controlling the dimensionality (1D, 2D, or 3D) and topology of the resulting framework. researchgate.net This can be influenced by the geometry of the phosphonic acid ligand (e.g., the number and position of phosphonate groups on an aromatic core) and the coordination preferences of the metal ion. researchgate.netresearchgate.net

Structural Features and Bonding Characterization of Metal-Phosphonate Complexes

X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of crystalline metal complexes, providing detailed information on coordination geometries, bond lengths, and bond angles. bohrium.comresearchgate.net

[Cu(H₂L¹)₂(H₂O)₂] (H₃L¹ = this compound):

Coordination Geometry: The copper(II) cation is in a distorted octahedral environment. researchgate.net

Ligand Coordination: Two (2-hydroxyphenyl)phosphonate ligands act as bidentate chelators, each binding to the copper ion through the phenolic oxygen and one phosphonate oxygen. These four oxygen atoms form the equatorial plane of the octahedron. researchgate.net

Axial Positions: The two axial positions of the octahedron are occupied by water molecules. researchgate.net

Bonding: The P–O bond lengths in phosphonate groups can reveal their coordination status. A deprotonated, coordinated P–O(M) bond is typically of intermediate length compared to a double P=O bond (shorter) and a protonated P–O(H) bond (longer). uoc.gr

[Zn(H₂L)₂(H₂O)₂][Zn(HL)(H₂O)]·H₂O (H₃L = 2-Hydroxy-5-ethylphenylphosphonic acid):

Structural Complexity: This complex features two distinct zinc-containing units: a cationic part, [Zn(H₂L)₂(H₂O)₂]²⁺, and an anionic part, [Zn(HL)(H₂O)]⁻, along with a water molecule of crystallization. bohrium.comfnkcrr.ru

In general metal-phosphonate structures, the M–O bond distances vary depending on the metal. For example, in copper phosphonates, Cu–O distances can range from approximately 1.91 Å to 1.97 Å. uoc.gr The P–O bond lengths are also indicative of the protonation state and coordination of the phosphonate oxygen atoms, typically ranging from ~1.49 Å (P=O) to ~1.57 Å (P-OH). uoc.gr

Supramolecular Chemistry and Self Assembly of 2 Hydroxyphenyl Phosphonic Acid Systems

Role of Hydrogen Bonding in Directing Supramolecular Architectures

Hydrogen bonding is a primary directional force in the self-assembly of (2-Hydroxyphenyl)phosphonic acid, dictating the formation of complex supramolecular architectures. rsc.org The presence of both hydrogen bond donors (P-OH and phenolic OH) and acceptors (P=O) allows for a variety of intermolecular connections. These interactions can be between molecules of this compound themselves (homomeric) or with other co-forming molecules (heteromeric). nih.gov

The strength of hydrogen bonds can range from weak to very strong, influencing the stability and properties of the resulting supramolecular materials. nih.gov The directionality and specificity of these bonds are key to creating ordered structures rather than amorphous aggregates. rsc.org

Formation and Characterization of Molecular Salts and Co-crystals

This compound's ability to engage in hydrogen bonding and proton transfer makes it an excellent candidate for forming molecular salts and co-crystals. ul.ie Co-crystals are single-phase crystalline materials composed of two or more different molecular or ionic compounds in a stoichiometric ratio. ul.ie The formation of these multi-component systems can significantly alter the physicochemical properties of the parent molecule without changing its covalent structure. ul.ie

The interaction between this compound and other molecules, particularly those with basic nitrogen atoms (N-donors), can lead to either a co-crystal, where the interaction is a neutral hydrogen bond (O-H···N), or a molecular salt, where a proton is transferred from the phosphonic acid to the N-donor, resulting in an ionic interaction (N+-H···O-). nih.gov The outcome depends on the relative acidity and basicity of the components.

The synthesis of these materials can be achieved through various methods, including solution crystallization and melt crystallization. rsc.orguky.edu Characterization of the resulting solids is typically performed using single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of the molecules. Powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and Fourier-transform infrared (FT-IR) spectroscopy are also employed to confirm the phase purity and study the thermal properties and intermolecular interactions of the new solid forms. rsc.orguky.edu

Engineering of Self-Assembled Monolayers (SAMs) on Material Surfaces

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on the surface of a substrate. youtube.com Phosphonic acids, including this compound, are particularly effective at forming stable and well-defined SAMs on a variety of metal oxide surfaces such as silicon oxide, aluminum oxide, and zinc oxide. nih.govnih.govmdpi.com This is due to the strong binding between the phosphonic acid headgroup and the metal oxide surface, which often involves the formation of covalent P-O-metal bonds. nih.gov

The formation of these SAMs is a powerful technique for modifying the surface properties of materials. nih.gov For example, SAMs can be used to control wettability, protect against corrosion, and fabricate electronic devices. nih.govmdpi.com The process of SAM formation from phosphonic acids can be influenced by factors such as the solvent and the presence of water, which can affect the surface chemistry and the quality of the resulting monolayer. nih.gov

The molecules within a SAM are typically oriented with their long axes tilted at a specific angle relative to the surface normal. This molecular order is crucial for the performance of SAM-based devices. nih.gov Techniques such as near-edge X-ray absorption fine structure (NEXAFS) spectroscopy and sum-frequency generation (SFG) spectroscopy are used to probe the molecular orientation and order within these monolayers. nih.gov The ability to create well-organized SAMs from functionalized phosphonic acids opens up possibilities for creating surfaces with tailored chemical and physical properties for a wide range of applications. rsc.org

Integration into Dendritic Architectures and Host-Guest Systems for Controlled Aggregation

The principles of supramolecular chemistry extend to the design of more complex systems, such as dendritic architectures and host-guest complexes, where this compound and similar molecules can play a key role. Dendrimers are highly branched, tree-like macromolecules with a well-defined number of functional end-groups. nih.gov These end-groups can be modified with molecules like phosphonic acids to create multivalent hosts capable of binding multiple guest molecules. nih.gov

In such host-guest systems, the phosphonic acid group can act as a binding site for complementary guest molecules through hydrogen bonding or other non-covalent interactions. The binding of guests to a dendrimer can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide information about the association constants and the number of binding sites. nih.gov

A key feature of these systems is multivalency, where the simultaneous interaction of multiple ligands on one molecule with multiple receptors on another leads to a significant enhancement in binding affinity and specificity. nih.gov By controlling the number and type of guest molecules, it is possible to control the aggregation behavior of the dendritic hosts. For instance, the binding of specific guests can prevent the dendrimers from aggregating, leading to the formation of well-defined supramolecular nanoparticles. nih.gov This controlled aggregation is crucial for applications in areas such as drug delivery and materials science.

The competition between different types of guest molecules for the binding sites on a multivalent host can also be investigated, providing insights into the relative binding strengths and the principles of molecular recognition in these complex systems. nih.govnih.gov

Development of Hybrid Organic-Inorganic Materials based on Phosphonic Acid Interactions

Hybrid organic-inorganic materials are composites that combine the properties of both organic and inorganic components at the molecular or nanometer scale. nih.govmdpi.com this compound and other organophosphonic acids are excellent building blocks for creating such materials due to their ability to form strong, stable linkages with inorganic species, particularly metal ions. researchgate.net

These materials can be classified into two main classes based on the nature of the interaction between the organic and inorganic components. mdpi.com Class I hybrids involve weak interactions such as hydrogen bonds or van der Waals forces, while Class II hybrids feature strong covalent or ionic bonds between the two phases. mdpi.com The phosphonic acid group can participate in both types of interactions.

For example, the reaction of phosphonic acids with metal salts can lead to the formation of coordination polymers, where metal ions are bridged by the phosphonate (B1237965) groups to form one-, two-, or three-dimensional networks. researchgate.net The organic part of the phosphonic acid molecule, in this case, the hydroxyphenyl group, can be used to tune the properties of the resulting hybrid material, such as its porosity, thermal stability, or optical and magnetic properties.

The synthesis of these hybrid materials can be achieved through various methods, including hydrothermal synthesis and sol-gel processes. sci-hub.se The resulting materials often exhibit novel properties that are not present in the individual components, making them promising for a wide range of applications, including catalysis, separation, and photonics. nih.govelsevierpure.com

Theoretical and Computational Investigations of 2 Hydroxyphenyl Phosphonic Acid

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has become a primary method for quantum chemical calculations on molecules like (2-hydroxyphenyl)phosphonic acid, balancing computational cost with accuracy. arxiv.org These calculations focus on the electron density rather than the complex many-electron wavefunction, making them suitable for medium-sized organic compounds. arxiv.org

Geometry Optimization and Conformational Analysis

The first step in most computational studies is geometry optimization, which locates the minimum energy structure of a molecule. nih.gov For this compound, this process determines the most stable arrangement of its atoms, including bond lengths, bond angles, and dihedral angles. While detailed structural data for the isolated, unsubstituted acid is noted as lacking in the literature from an experimental (X-ray diffraction) standpoint, quantum chemical calculations provide this crucial information. researchgate.net DFT methods, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to calculate the optimized geometry. researchgate.net

Conformational analysis is also critical, as rotation around the C-P and C-O single bonds can lead to different spatial arrangements (conformers) with varying energies. Intramolecular hydrogen bonding plays a significant role in determining the most stable conformer. acs.org In this compound, an intramolecular hydrogen bond can form between the phenolic hydroxyl group and one of the oxygen atoms of the phosphonic acid group. DFT calculations can quantify the energetic stabilization afforded by this interaction, identifying the global minimum energy conformation. acs.org Studies on related 2-substituted phenols show that the enthalpy of this intramolecular hydrogen bond can be determined by comparing the energy of the hydrogen-bonded form with a conformer where the hydroxyl group is rotated away. acs.org

| Parameter | Typical Value Range | Description |

|---|---|---|

| P=O | ~1.48 - 1.50 | Phosphoryl group double bond |

| P-OH | ~1.60 - 1.62 | Phosphonic acid single bond |

| P-C(aryl) | ~1.80 - 1.83 | Phosphorus-Carbon bond to the phenyl ring |

| O-P-O Angle | ~112 - 117 | Angle within the phosphonic acid group |

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Once the geometry is optimized, DFT can predict various spectroscopic properties. The calculation of vibrational frequencies is essential for interpreting experimental infrared (IR) and Raman spectra. nih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as O-H stretching, P=O stretching, or phenyl ring deformations. nih.gov While raw calculated frequencies are often higher than experimental values due to the harmonic approximation, they can be corrected using empirical scaling factors to achieve good agreement with experimental data. arxiv.orgnist.gov

Similarly, NMR chemical shifts (¹H, ¹³C, ³¹P) can be calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. libretexts.org These calculations provide theoretical spectra that aid in the assignment of experimental peaks. libretexts.orgyoutube.com The chemical shift of a nucleus is highly sensitive to its local electronic environment, so accurate prediction depends on a well-optimized molecular geometry. libretexts.orgrsc.org For this compound, calculations would predict distinct signals for the aromatic protons, the acidic protons of the phosphonic and hydroxyl groups, and the various carbon atoms. The ³¹P chemical shift is particularly characteristic of the phosphonic acid group.

Table 2: Typical Vibrational Frequency Ranges and NMR Chemical Shifts Note: Specific calculated values for this compound were not available. This table presents generally expected ranges based on functional groups.

| Parameter | Type | Expected Range |

|---|---|---|

| ν(O-H) phenolic | Vibrational (IR/Raman) | ~3200-3600 cm⁻¹ (broad, H-bonded) |

| ν(O-H) phosphonic | Vibrational (IR/Raman) | ~2500-3000 cm⁻¹ (very broad) |

| ν(P=O) | Vibrational (IR/Raman) | ~1200-1250 cm⁻¹ |

| δ(¹H) Ar-H | NMR Chemical Shift | ~6.8-8.0 ppm |

| δ(¹H) OH | NMR Chemical Shift | Variable, broad |

| δ(³¹P) | NMR Chemical Shift | ~10-25 ppm |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting chemical reactivity. uni-muenchen.denih.gov It is plotted onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. wolfram.comresearchgate.net Red areas signify the most negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent the most positive potential (electron-poor), indicating sites for nucleophilic attack. uni-muenchen.deresearchgate.net Green and yellow regions have intermediate, near-zero potential.

For this compound, an MEP map would reveal highly negative (red) regions around the oxygen atoms of the phosphoryl (P=O) and hydroxyl groups, identifying them as primary sites for interactions with electrophiles or as hydrogen bond acceptors. researchgate.netnih.gov Conversely, the acidic hydrogen atoms of the phenolic and phosphonic acid groups would appear as regions of high positive (blue) potential, confirming their role as hydrogen bond donors and their susceptibility to deprotonation by bases. nih.gov This visual representation of charge distribution is crucial for understanding intermolecular interactions and the initial steps of chemical reactions. uni-muenchen.de

Computational Determination of Acidic Dissociation Constants (pKa) and Protonation States

This compound is a polyprotic acid, possessing three acidic protons: two from the phosphonic acid group and one from the phenolic hydroxyl group. Computational methods can be used to predict the pKa values associated with the stepwise dissociation of these protons. nih.gov Such predictions are vital for understanding the molecule's behavior in aqueous solution and its protonation state at a given pH. peerj.com

The calculation typically involves computing the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent model. nih.govpeerj.com The pKa is then derived from the relationship pKa = ΔG / (2.303 RT). Various theoretical models, including DFT in combination with continuum solvation models (like PCM or SMD), are used to determine the energies of the acid and its conjugate base in solution. peerj.com While direct, high-accuracy prediction is challenging, relative pKa values can be obtained more reliably using an isodesmic reaction approach, where the acidity is calculated relative to a known reference compound. peerj.com

For aryl phosphonic acids, the first pKa (pKa1) is generally in the range of 1.1 to 2.3, while the second (pKa2) ranges from 5.3 to 7.2. researchgate.net The pKa of the phenolic proton would be expected to be higher, typically around 10, but influenced by the phosphonic acid substituent. Computational studies can refine these estimates and determine the specific order of deprotonation, which is crucial for predicting which functional groups will be ionized under physiological conditions. researchgate.netnih.gov

Simulation of Reaction Mechanisms and Transition States for Synthetic Pathways

While computational studies on the properties of this compound are noted, detailed mechanistic simulations of its specific synthesis are less common in the literature. However, the general synthetic routes for phosphonic acids have been investigated computationally, providing a framework for understanding the formation of this molecule.

A common method for preparing phosphonic acids is the hydrolysis of phosphonate (B1237965) diesters, often achieved using bromotrimethylsilane (B50905) (BTMS) in what is known as the McKenna reaction. nih.gov Computational modeling of this mechanism suggests an initial oxophilic attack of the phosphoryl oxygen onto the silicon atom of BTMS. beilstein-journals.org This is followed by a nucleophilic attack (Sₙ2) by the bromide ion on one of the ester's alkyl carbons, cleaving the C-O bond. beilstein-journals.org Repetition of this process yields a bis(trimethylsilyl) phosphonate intermediate, which is then readily hydrolyzed or methanolyzed to the final phosphonic acid. nih.govbeilstein-journals.org DFT calculations can be used to map the potential energy surface for this reaction, identifying the structures and energies of intermediates and transition states, and confirming the favorability of this pathway.

Another synthetic approach involves the use of organolithium compounds. researchgate.net Although specific computational studies for this compound were not found, general mechanisms for related reactions, like the Ortoleva-King reaction, have been unveiled using DFT, highlighting the ability of theory to trace complex reaction pathways, identify key intermediates, and calculate activation barriers for transition states. nih.gov

Modeling of Intermolecular Interactions, including Hydrogen Bonding and Coordination Bonds

The functional groups of this compound—both a hydrogen bond donor (OH, P-OH) and acceptor (P=O, OH)—enable it to form a variety of strong intermolecular interactions. Computational modeling is essential for understanding the nature and strength of these interactions, which govern the molecule's solid-state structure and its binding to other molecules. nsf.gov

In the solid state, phosphonic acids commonly form extensive hydrogen-bonding networks. researchgate.net Computational studies can explore different possible motifs, such as the formation of dimers through pairs of O-H···O=P hydrogen bonds, or more extended ladder-like chains and 2D sheets. researchgate.net DFT calculations can determine the interaction energies of these assemblies, revealing the most stable packing arrangements.

Furthermore, the ability of this compound to act as a chelating ligand for metal ions has been investigated both experimentally and computationally. researchgate.net DFT calculations have been performed on its complex with copper(II), [Cu(H₂L)₂(H₂O)₂], where L represents the phosphonic acid ligand. researchgate.net These models show that the molecule acts as a bidentate chelating ligand, coordinating to the copper ion through the oxygen atoms of the phenolic group and the deprotonated phosphonic acid group. researchgate.net Such calculations provide detailed insight into the geometry of the coordination sphere and the nature of the metal-ligand bonds, which is fundamental to designing new coordination compounds with specific properties. researchgate.net

Prediction and Characterization of Photophysical Properties (e.g., Luminescence)

Theoretical and computational investigations focused specifically on the intrinsic photophysical properties, such as luminescence, of this compound are not extensively documented in publicly available scientific literature. While computational methods like Density Functional Theory (DFT) have been employed to analyze the molecular structure and reactivity of this compound, particularly in the context of its complexation with metal ions, a detailed theoretical characterization of its excited states and luminescent behavior remains a subject for further research. researchgate.net

However, valuable insights into the potential photophysical characteristics of the (2-hydroxyphenyl)phosphonate scaffold can be gleaned from computational and experimental studies on its close derivatives. Notably, the sodium salts of a related compound, [2-(2-hydroxyphenyl)phenyl]phosphinic acid, have been shown to exhibit interesting luminescent properties, which have been investigated through both experimental measurements and Time-Dependent Density Functional Theory (TD-DFT) calculations. researchgate.netmdpi.com

Research on the monosodium salt, Na[OH-Ph-Ph-PHO₂], and the disodium (B8443419) salt, Na₂[O-Ph-Ph-PHO₂], reveals that both compounds display appreciable blue luminescence in the solid state when excited by UV light. researchgate.net This emission is attributed to a singlet excited state to ground state (S₁→S₀) decay mechanism. researchgate.net

Computational studies on the disodium salt, Na₂[O-Ph-Ph-PHO₂], have predicted its electronic absorption properties. TD-DFT calculations indicated the lowest energy absorption at approximately 299 nm. mdpi.com The primary electronic transitions involved were identified as LUMO←HOMO, LUMO+1←HOMO, and LUMO+2←HOMO. mdpi.com

Experimental measurements have further characterized the photophysical behavior of these related phosphinate salts. The emission and excitation spectra differ between the monosodium and disodium forms, with the disodium salt showing a red-shift in its emission and excitation bands compared to the monosodium salt. mdpi.com Specifically, the maximum emission wavelength (λmax) for Na[OH-Ph-Ph-PHO₂] is observed at 416 nm, while for Na₂[O-Ph-Ph-PHO₂] it is at 436 nm. mdpi.com The photoluminescence quantum yield is also significantly higher for the disodium salt. researchgate.netmdpi.com

The following tables summarize the key photophysical data obtained from studies on these related sodium phosphinate salts. It is crucial to note that this data does not represent this compound but provides a valuable comparative reference.

Table 1: Experimental Photophysical Data for Sodium Salts of [2-(2-hydroxyphenyl)phenyl]phosphinic Acid

| Compound | Excitation Max (nm) | Emission Max (nm) | Photoluminescence Quantum Yield (%) | Lifetime (ns) | CIE 1931 Chromaticity Coordinates (x, y) |

|---|---|---|---|---|---|

| Na[OH-Ph-Ph-PHO₂] | 320 | 416 | ~10 | 3.4 | 0.165, 0.135 |

| Na₂[O-Ph-Ph-PHO₂] | 364 | 436 | ~26 | 3.7 | 0.169, 0.164 |

Data sourced from Gagliardi et al. mdpi.com

Table 2: Predicted Electronic Transitions for Na₂[O-Ph-Ph-PHO₂] from TD-DFT Calculations

| Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|

| 299 | 0.002 | LUMO←HOMO |

| 284 | 0.078 | LUMO+1←HOMO |

| 271 | 0.026 | LUMO+2←HOMO |

Data sourced from Gagliardi et al. mdpi.com

The absence of dedicated theoretical studies on the luminescence of this compound itself highlights a gap in the current body of research. The intriguing luminescent properties of its derivatives suggest that the (2-hydroxyphenyl)phosphonate core is a promising scaffold for the development of new photoluminescent materials. Future computational work focusing directly on the parent acid would be invaluable for a fundamental understanding of its excited-state dynamics and for guiding the rational design of novel functional molecules. Such studies could explore, for instance, the potential for excited-state intramolecular proton transfer (ESIPT), a phenomenon observed in other 2-hydroxyphenyl derivatives, which can significantly influence fluorescence properties. nih.gov

Biological and Biomedical Research Applications of 2 Hydroxyphenyl Phosphonic Acid Derivatives

Enzyme Inhibition Studies and Mechanistic Insights

The phosphonic acid group can act as a phosphate (B84403) or carboxylate mimetic, enabling it to interact with the active sites of various enzymes. This has prompted investigations into the inhibitory potential of (2-hydroxyphenyl)phosphonic acid derivatives against several key enzymes.

Investigation of Angiotensin-I Converting Enzyme (ACE) Inhibition

Angiotensin-I converting enzyme (ACE) is a central component of the renin-angiotensin system, playing a crucial role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II. rcsb.org Consequently, ACE inhibitors are vital in the management of hypertension.

The phosphonate (B1237965) functional group has been identified as a critical pharmacophore for ACE inhibition. nih.gov It is thought to interact strongly with the zinc atom present in the enzyme's active site, mimicking the transition state of substrate hydrolysis. nih.gov Research has demonstrated that phosphonic amides and acids, as classes of organophosphonates, are effective inhibitors of ACE. nih.govacs.org

A key example highlighting the efficacy of the phosphonate group is the naturally occurring phosphonotripeptide K-26, a potent ACE inhibitor that contains an α-amino phosphonic acid analog of tyrosine. nih.gov Studies on K-26 and its synthetic analogs revealed that the replacement of a carboxyl group with a phosphonyl group increased ACE inhibition by as much as 1500-fold, underscoring the significance of the phosphonate moiety for potent activity. nih.gov Further research into specific phosphonic acid-containing compounds, such as SQ29,852, has also confirmed their inhibitory action on ACE. capes.gov.br While the general class of phosphonic acids is well-established in ACE inhibition, detailed studies focusing specifically on derivatives of this compound are an area for further exploration.

Exploration of Tyrosine Phosphatase Inhibitory Activity

Protein tyrosine phosphatases (PTPs) are a family of enzymes that, along with protein tyrosine kinases, regulate cellular signaling pathways critical for cell growth, differentiation, and metabolism. nih.gov The inhibition of specific PTPs, such as PTP1B, is a validated therapeutic strategy for conditions like type 2 diabetes and obesity. nih.gov

Organophosphorus compounds are of interest as potential PTP inhibitors because the phosphonate group can act as a phosphate mimetic, interacting with the highly conserved PTP active site. nih.gov Research has explored various compounds for PTP inhibitory activity, including inorganic substances like vanadate, molybdate, and phosphotungstate, which have shown potent, competitive inhibition of PTP1B and SHP-1. nih.govnih.gov However, the search for selective, cell-permeable small organic molecule inhibitors remains a key focus. While diverse organophosphorus compounds and other molecular scaffolds are actively being screened for their ability to inhibit PTPs, specific and detailed investigations into the inhibitory activity of this compound and its derivatives against this class of enzymes are not extensively documented in the current body of research.

Impact on Lignification-Specific Enzymes

Lignification is a complex process in plants involving the polymerization of monolignols to form lignin (B12514952), a rigid polymer essential for structural support. Phenylalanine ammonia-lyase (PAL) is a crucial enzyme at the entry point of this pathway, catalyzing the conversion of L-phenylalanine to trans-cinnamic acid. Inhibiting PAL can therefore modulate lignin biosynthesis.

Several studies have demonstrated that phosphonic acid derivatives can act as effective inhibitors of PAL. nih.govmdpi.com Specifically, phosphonic acid analogues of phenylglycine have been shown to be moderate, micromolar inhibitors of potato PAL. nih.gov A more potent, conformationally restricted analogue, 2-aminoindan-2-phosphonic acid (AIP), acts as a competitive, time-dependent inhibitor of PAL from parsley with a very low nanomolar inhibition constant (Ki = 7 ± 2 nM). nih.gov The use of such selective PAL inhibitors at low concentrations has been shown to effectively inhibit lignin accumulation in plant tissues. mdpi.com This research indicates that phosphonate-based compounds can effectively target key enzymes in the lignification pathway, offering tools for studying plant cell wall formation.

Antioxidant Activity and Oxidative Stress Mitigation

The presence of a phenolic hydroxyl group on the aromatic ring of this compound suggests inherent antioxidant potential. This group can donate a hydrogen atom to neutralize free radicals, while the electronic properties of the phosphonic acid group can modulate this activity.

Free Radical Scavenging Capabilities (e.g., DPPH, H2O2)

The ability of a compound to scavenge free radicals is a primary measure of its antioxidant capacity. Standard in vitro assays used for this purpose include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the hydrogen peroxide (H₂O₂) scavenging assay. nih.govnih.gov

Derivatives of this compound have demonstrated significant free radical scavenging properties. For instance, a novel bi-phosphonate derivative, 2-hydroxyphenyl-bis[(aminomethyl)(2-hydroxynaphthalen-1-yl) phosphonic acid] (HBPA), synthesized from 2-aminophenol, showed promising antioxidant activity in the DPPH scavenging assay when compared against the standard antioxidant Butylated hydroxytoluene (BHT). nih.gov The activity of such phenolic compounds is often linked to the number and position of hydroxyl groups on the aromatic ring, with ortho-substitution, as seen in this compound, being favorable for radical scavenging. nih.gov

The table below summarizes the DPPH radical scavenging activity reported for a relevant derivative.

Inhibition of Lipid Peroxidation Pathways

Lipid peroxidation is a destructive chain reaction initiated by free radicals attacking polyunsaturated fatty acids in cell membranes, leading to cellular damage. nih.gov Antioxidants can interrupt this process by scavenging the initiating radicals or the lipid peroxyl radicals that propagate the chain reaction. nih.gov

The β-carotene/linoleic acid bleaching assay is a common method used to evaluate a compound's ability to inhibit lipid peroxidation. nih.gov In this assay, linoleic acid produces peroxyl radicals upon heating, which then bleach the colored β-carotene. An effective antioxidant will prevent this bleaching by neutralizing the radicals. researchgate.netnih.gov Derivatives of this compound have been evaluated using this method, demonstrating their capacity to protect against the oxidative degradation of lipids. This protective effect underscores their potential role in mitigating oxidative stress at the cellular level. nih.gov

The table below outlines the biological activities and the corresponding assays used for the derivatives discussed.

Anticancer Activity and Cellular Biological Effects

Derivatives of this compound have been a subject of investigation for their potential applications in oncology. Research has focused on their cytotoxic effects against various cancer cell lines and the underlying cellular mechanisms.

Cytotoxicity Evaluation against Cancer Cell Lines (e.g., HeLa, Hepatocellular Carcinoma)

The anticancer potential of this compound derivatives has been evaluated against several cancer cell lines, with notable activity observed.

A copper(II) complex with this compound, specifically [Cu(H2L1)2(H2O)2], was synthesized and studied for its cytotoxic properties against human cervical adenocarcinoma (HeLa) cells. researchgate.net The study demonstrated that this complex exhibits cytotoxicity, making it a promising candidate for further biological investigation. researchgate.net

In a different approach, a derivative of valproic acid, N-(2-hydroxyphenyl)-2-propylpentanamide, was designed with the inclusion of a hydroxyphenyl group to enhance its anticancer activity. nih.gov This compound showed significantly better efficacy against HeLa, rhabdomyosarcoma, and breast cancer cells compared to its parent compound, valproic acid. nih.govresearchgate.net The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, highlighted this improved activity. nih.gov Specifically, the derivative, referred to as o-OH-VPA, was found to be fifty-eight times more effective than valproic acid in reducing HeLa cell survival. researchgate.net

Studies on other organophosphorus compounds, such as phosphinic acid derivatives, have also shown promising anti-osteosarcoma activity. mdpi.comnih.gov For instance, 2-carboxyethylphenylphosphinic acid demonstrated significant cytotoxic effects on SAOS-2 osteosarcoma cells, reducing cell viability to 55%. mdpi.com While not direct derivatives of this compound, these findings contribute to the broader understanding of the anticancer potential of related phosphonic and phosphinic acids. mdpi.commdpi.com

Table 1: Cytotoxicity of (2-Hydroxyphenyl) Group-Containing Compounds against Cancer Cell Lines

| Compound | Cell Line | Effect | Source |

|---|---|---|---|

| [Cu(H2L1)2(H2O)2] (from 2-hydroxyphenyl)phosphonic acid) | HeLa | Cytotoxic | researchgate.net |

| N-(2-hydroxyphenyl)-2-propylpentanamide (o-OH-VPA) | HeLa | IC50 of 0.1 mM (58x more effective than Valproic Acid) | nih.govresearchgate.net |

| N-(2-hydroxyphenyl)-2-propylpentanamide (o-OH-VPA) | Rhabdomyosarcoma | Improved IC50 over Valproic Acid | nih.gov |

| N-(2-hydroxyphenyl)-2-propylpentanamide (o-OH-VPA) | Breast Cancer | Improved IC50 over Valproic Acid; effective on triple-negative breast cancer cells | nih.gov |

Cellular Uptake and Accumulation Mechanisms

The effectiveness of an anticancer agent is not only dependent on its cytotoxicity but also on its ability to be taken up and accumulated by cancer cells. Research on a copper(II) complex of this compound has provided insights into these processes in HeLa cells. researchgate.net

Studies using laser fluorescence microscopy have been conducted to observe the accumulation of the [Cu(H2L1)2(H2O)2] complex within HeLa cells. researchgate.net The uptake of phosphonate derivatives can occur through various mechanisms. While some compounds may utilize nucleoside transport systems, others permeate cells via different pathways that can be slow and temperature-dependent, consistent with processes like endocytosis. nih.gov For some drugs, passive diffusion across the lipid membrane is a significant route of entry, where the molecule becomes trapped inside the cell due to a change in its charge within the cytoplasm. nih.gov The specific mechanisms for this compound derivatives are still under investigation, but the observed accumulation of its copper complex within HeLa cells confirms its cellular bioavailability. researchgate.net

Applications in Biomaterials and Tissue Engineering

The unique chemical properties of the phosphonic acid group, particularly its ability to interact with inorganic materials and provide sites for further chemical modification, make this compound and its derivatives valuable in the field of biomaterials and tissue engineering.

Functionalization of Polymeric Scaffolds and Hydrogels

Polymeric scaffolds and hydrogels are fundamental to tissue engineering, providing a structural framework for cell growth and tissue regeneration. nih.govrsc.orgnih.gov The bioactivity of these scaffolds can be significantly enhanced through chemical functionalization. mdpi.comnih.gov The incorporation of functional groups like hydroxyl and phosphonic acid can improve the interaction between the scaffold and cells. researchgate.net

This compound derivatives can be incorporated into polymers to create functionalized materials. For instance, innovative diblock copolymers containing phosphonate groups have been synthesized for use in dental applications. rsc.org These acidic copolymers are designed to improve the adhesion of dental self-etch adhesives. rsc.org The phosphonic acid moiety provides a site for strong interaction with the tooth surface.

Hydrogels, which are highly hydrated polymer networks, are widely used as scaffolds because their properties can be tailored to mimic natural tissues. nih.govnih.govjohnshopkins.edu The functionalization of hydrogel precursors is a common strategy to enhance their biological performance. nih.gov Polymers containing vinyl phosphonic acid have been used to create stimuli-responsive scaffolds, demonstrating the versatility of the phosphonic acid group in creating advanced biomaterials. nih.gov

Promotion of Mineralization for Bone and Dental Repair

The phosphonic acid group has a strong affinity for calcium ions and hydroxyapatite (B223615), the primary mineral component of bone and teeth. This property is exploited in strategies for promoting biomimetic mineralization for bone and dental repair. nih.gov

Research has shown that modifying demineralized dentin with compounds containing hydroxyphenyl groups can promote the remineralization process. nih.gov The hydroxyphenyl group can act as a ligand, binding calcium ions and enhancing the deposition of minerals within the collagen matrix. nih.gov This leads to the formation of a lamellar mineral phase and the occlusion of dentinal tubules, which is beneficial for treating dentin hypersensitivity and improving resin-dentin bonding. nih.gov

Similarly, in bone tissue engineering, enhancing the formation of an apatite layer on a scaffold is a key indicator of its bioactivity. nih.gov Scaffolds made from materials like bioactive glass are known for their ability to bond with host bone tissue. nih.govmdpi.com The incorporation of phosphonic acid groups onto the surface of polymeric scaffolds can mimic this effect, attracting calcium and phosphate ions from bodily fluids to initiate mineralization and promote bone regeneration.

Research into Prodrug Strategies and Bioactive Scaffold Development

To improve the therapeutic efficacy and delivery of active compounds, researchers are exploring prodrug strategies and the development of advanced bioactive scaffolds. nih.govresearchgate.netnih.gov

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. nih.govnih.gov This approach is often used to overcome limitations such as poor solubility or membrane permeability. nih.govnih.gov The structural modification of a drug, for example by adding a this compound moiety, could be used to create a prodrug with enhanced properties. An example of this concept is the in-silico design of N-(2-hydroxyphenyl)-2-propylpentanamide, an aryl derivative of valproic acid, which demonstrated improved anti-proliferative activity. nih.gov This strategy can enhance the delivery of a drug to its target site, where it is then released in its active form.

Bioactive scaffolds are designed to elicit a specific biological response, such as promoting cell adhesion, proliferation, or differentiation. researchgate.netmdpi.com The functionalization of scaffolds with bioactive molecules is a key strategy in their design. mdpi.com this compound can be used as a functionalizing agent to impart bioactivity to otherwise inert polymer scaffolds. researchgate.net For example, its incorporation could enhance osteoconductivity for bone regeneration applications or be used to attach other bioactive molecules, such as growth factors, to the scaffold. nih.govnih.gov This approach allows for the creation of multifunctional materials that can actively support and guide tissue regeneration. nih.gov

Chemical Reactivity and Derivatization of 2 Hydroxyphenyl Phosphonic Acid

Strategies for Selective Functionalization of the Phosphonic Acid Group

The phosphonic acid group, -P(O)(OH)₂, is a strong acid and its derivatization is a key aspect of the chemistry of (2-Hydroxyphenyl)phosphonic acid. The two acidic protons can be substituted to form esters, amides, and anhydrides, often with the possibility of selective mono- or di-functionalization.

The esterification of phosphonic acids can be challenging due to the formation of a mixture of mono- and di-esters. However, selective methods have been developed. A notable strategy involves the use of alkyl orthoacetates as both reagent and solvent. nih.govresearchgate.net The selectivity of this reaction is highly dependent on the temperature. At lower temperatures (e.g., 30°C), the reaction with triethyl orthoacetate predominantly yields the monoethyl ester. nih.govresearchgate.net At higher temperatures, the reaction proceeds to form the diethyl ester. nih.govresearchgate.net This temperature control provides a straightforward route to selectively access either the mono- or di-ester of the phosphonic acid.

The general scheme for the temperature-dependent esterification of a phosphonic acid with triethyl orthoacetate is presented below:

Monoester formation (low temperature): R-P(O)(OH)₂ + CH₃C(OEt)₃ → R-P(O)(OH)(OEt) + CH₃COOEt + EtOH

Diester formation (high temperature): R-P(O)(OH)₂ + 2 CH₃C(OEt)₃ → R-P(O)(OET)₂ + 2 CH₃COOEt + 2 EtOH

Microwave-assisted esterification has also been shown to be an effective method for phosphinic acids and can be applied to phosphonic acids, often providing higher yields in shorter reaction times compared to conventional heating. mdpi.com

The hydrolysis of phosphonate (B1237965) esters back to the phosphonic acid is also a crucial reaction. This is typically achieved under acidic conditions, for example, by refluxing with concentrated hydrochloric or hydrobromic acid. nih.govbeilstein-journals.org

Table 1: Reagents for the Esterification of Phosphonic Acids

| Reagent Class | Specific Example | Product(s) | Key Conditions |

|---|---|---|---|

| Orthoesters | Triethyl orthoacetate | Mono- or Di-ester | Temperature control is critical for selectivity. nih.govresearchgate.net |

| Alcohols | Ethanol, Propanol, etc. | Mono- or Di-ester | Often requires a catalyst and/or microwave irradiation. mdpi.com |

The synthesis of phosphonamidates, the amides of phosphonic acids, can be achieved through a two-step process. This typically involves the initial conversion of the phosphonic acid to a more reactive intermediate, such as a phosphonic dichloride, followed by reaction with an amine. The chlorination of phosphonic acids can be carried out using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting phosphonic dichloride is then reacted with a primary or secondary amine to yield the desired phosphonamidate. kent.ac.uk

A general route for the synthesis of phosphonamidates is as follows:

Chlorination: R-P(O)(OH)₂ + 2 SOCl₂ → R-P(O)Cl₂ + 2 SO₂ + 2 HCl

Amination: R-P(O)Cl₂ + 4 R'NH₂ → R-P(O)(NHR')₂ + 2 R'NH₃Cl

The aza-Pudovik reaction offers an alternative route to α-aminophosphonates, which are structurally related to phosphonamidates. kent.ac.uk

Phosphonic anhydrides are highly reactive compounds and are useful reagents in their own right, for example, as peptide coupling agents. The cyclic trimer of propanephosphonic acid anhydride (B1165640) (T3P) is a commercially available example. The synthesis of such anhydrides generally proceeds via the corresponding phosphonic acid dichloride. researchgate.netcore.ac.ukgoogle.com The phosphonic acid is first chlorinated, and the resulting dichloride can then be induced to form the anhydride, often a cyclic trimer, through controlled hydrolysis or by reaction with an acid anhydride like acetic anhydride. google.com

Derivatization of the Hydroxyl Group on the Aromatic Ring

The phenolic hydroxyl group in this compound is another site for chemical modification, allowing for the formation of ethers and esters.

The hydroxyl group can be converted into an ether through Williamson ether synthesis. This involves deprotonation of the phenol (B47542) with a base, such as sodium hydroxide, to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. mdpi.com

A patent describes the etherification of catechols using diethyl carbonate as the alkylating agent in the presence of a phosphoric acid catalyst, which represents a greener alternative to traditional alkyl halides. nbinno.com This method could be applicable to this compound. Another patented method describes the formation of etherified phosphate (B84403) esters by reacting a compound with a hydroxyl group with phosphoric acid. google.com

The phenolic hydroxyl group can be esterified to form a phenyl ester. This reaction can be catalyzed by acids, such as phosphorous acid. google.com A specific example is the esterification of a substituted 2-hydroxyphenyl derivative with methanol (B129727) in the presence of sulfuric acid to yield the corresponding methyl ester. mdpi.com The synthesis of 2-hydroxyphenacyl esters also demonstrates the esterification of a phenolic hydroxyl group. researchgate.net

Modifications and Substitutions on the Phenyl Ring

Direct halogenation of this compound can be achieved using standard halogenating agents. For instance, chlorination can be carried out using chlorine gas. google.comchemicalbook.com The synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid starts from 2-amino-4-chlorophenol, indicating that chlorinated hydroxyphenyl compounds are readily accessible precursors for more complex molecules. mdpi.com

Nitration of the phenyl ring can be accomplished using a mixture of nitric acid and sulfuric acid. Several examples of the nitration of hydroxyphenyl compounds exist in the literature. For example, o-hydroxyphenylacetic acid can be nitrated with nitric acid to yield 2-hydroxy-5-nitrophenylacetic acid. chemicalbook.com Similarly, the synthesis of 2-hydroxy-5-nitrobenzaldehyde (B32719) and 2-hydroxy-5-nitrobenzoic acid has been reported. nbinno.comresearchgate.netresearchgate.net A one-pot method for the synthesis of 2-hydroxy-5-nitropyridine (B147068) has also been developed. google.com These examples strongly suggest that this compound can be nitrated, likely at the position para to the hydroxyl group.

Table 2: Examples of Nitration of Hydroxyphenyl Derivatives

| Starting Material | Product | Reagents |

|---|---|---|

| o-Hydroxyphenylacetic acid | 2-Hydroxy-5-nitrophenylacetic acid | Nitric acid chemicalbook.com |

| Salicylic acid | 2-Hydroxy-5-nitrobenzoic acid | Nitric acid in acetic acid nbinno.com |

Sulfonation of the aromatic ring can be achieved by treatment with fuming sulfuric acid (oleum) or sulfur trioxide. wikipedia.org The sulfonic acid group is typically introduced at the position para to the hydroxyl group.

Exploration of Diverse Chemical Transformations

The bifunctional nature of this compound makes it a versatile molecule for various other chemical transformations, including its use as a ligand in coordination chemistry, as a monomer in polymerization, and in intramolecular cyclization reactions.

This compound can act as a bidentate chelating ligand, coordinating to metal ions through the oxygen atoms of the phenolic hydroxyl group and the phosphonic acid group. researchgate.net It has been shown to form stable complexes with copper(II) ions. researchgate.net Related phosphinic acid derivatives have also been reported to form coordination polymers with various metals, suggesting that this compound could be a valuable ligand for the construction of metal-organic frameworks (MOFs). mdpi.com

Phosphorus-containing monomers are of interest for the synthesis of functional polymers with applications in areas such as flame retardants, dental adhesives, and biomaterials. While direct polymerization of this compound is not widely reported, related phosphorus-containing acrylate (B77674) and methacrylate (B99206) monomers have been successfully polymerized. These monomers are often synthesized from precursors containing hydroxyl and phosphonic acid functionalities. This suggests that this compound could be modified to incorporate a polymerizable group, such as a vinyl or acrylate moiety, allowing for its incorporation into polymer chains.

The ortho positioning of the hydroxyl and phosphonic acid groups on the phenyl ring creates the potential for intramolecular cyclization reactions. For example, the well-known flame retardant DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) is a cyclic phosphinic acid, and its synthesis involves a cyclization step. mdpi.com This suggests that under appropriate conditions, this compound could undergo intramolecular dehydration to form a cyclic phosphonic ester (a phosphonolactone).

Analytical Methodologies for 2 Hydroxyphenyl Phosphonic Acid

Chromatographic Separation Techniques (e.g., HPLC, LC-MS/MS, MEKC)

Chromatographic methods are powerful tools for separating (2-Hydroxyphenyl)phosphonic acid from complex matrices. High-Performance Liquid Chromatography (HPLC) is a fundamental technique for this purpose. Due to the polar nature of the phosphonic acid group and the presence of a phenolic hydroxyl group, reversed-phase HPLC is a suitable approach. The separation is typically achieved on a C18 column, where the elution can be controlled by adjusting the mobile phase composition, often a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The addition of an acid, such as formic acid, to the mobile phase helps to suppress the ionization of the phosphonic acid group, leading to better peak shape and retention. frontiersin.org